molecular formula C25H22N4O3 B2776554 N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1024523-22-5

N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2776554
CAS No.: 1024523-22-5
M. Wt: 426.476
InChI Key: PWPFFCMQAVGBDB-UHFFFAOYSA-N
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Description

N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring a fused indenopyrazole core substituted with a tert-butyl group at position 3, a methyl group at position 1, and a 4-oxo moiety. The structure is further functionalized with a 2-(1H-indol-3-yl)-2-oxoacetamide side chain at position 6 of the indenopyrazole scaffold. The tert-butyl group enhances steric bulk and lipophilicity, which may influence metabolic stability and membrane permeability. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX enabling precise refinement of crystallographic data .

Properties

IUPAC Name

N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-25(2,3)23-19-20(29(4)28-23)15-10-9-13(11-16(15)21(19)30)27-24(32)22(31)17-12-26-18-8-6-5-7-14(17)18/h5-12,26H,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPFFCMQAVGBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the indeno[2,3-D]pyrazole core, followed by the introduction of the indole moiety. Key steps include:

    Formation of the Indeno[2,3-D]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Coupling with Indole: The final step involves coupling the indeno[2,3-D]pyrazole core with an indole derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thus modulating biological pathways. Detailed studies using techniques like X-ray crystallography and molecular docking can elucidate these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound shares structural similarities with analogs such as N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7), which replaces the indenopyrazole-tert-butyl system with a 4-fluorobenzyl group . Below is a comparative analysis based on substituent effects, predicted physicochemical properties, and hypothetical biological implications:

Property Target Compound N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Core Structure Indenopyrazole with fused bicyclic system Benzyl group with monoaromatic ring
Key Substituents 3-tert-butyl, 1-methyl, 4-oxo (indenopyrazole); 2-oxoacetamide-indole 4-fluorobenzyl; 2-oxoacetamide-indole
Molecular Weight (g/mol) ~453.5 (calculated) ~326.3 (calculated)
Predicted LogP ~3.8 (higher due to tert-butyl) ~2.2 (lower due to fluorine and benzyl)
Hydrogen Bond Acceptors 6 4
Potential Bioactivity Likely kinase inhibition (indenopyrazole scaffold) Neurotransmitter modulation (indole derivatives)

Mechanistic Implications

Binding Interactions: The indenopyrazole core may engage in π-π stacking with hydrophobic kinase pockets, whereas the benzyl group in the analog may favor interactions with serotonin receptors due to fluorine’s electron-withdrawing effects .

Metabolic Stability : The bulky tert-butyl group likely reduces oxidative metabolism in cytochrome P450 enzymes compared to the smaller fluorobenzyl substituent.

Research Findings and Limitations

  • Structural Studies : The target compound’s crystallographic data could be refined using SHELX software, enabling precise determination of bond angles and torsional strain .
  • Biological Data Gaps: Direct comparative studies on these compounds are scarce in the provided evidence. However, structural analogs suggest that indenopyrazole derivatives exhibit superior kinase inhibition, while benzyl-indole derivatives are explored for neurological applications .

Biological Activity

N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that integrates distinct chemical moieties—indeno[1,2-c]pyrazole and indole. This unique structural configuration suggests potential biological activities that merit exploration, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyDescription
IUPAC Name N-{3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide
Molecular Formula C25H22N4O3
CAS Number 1024523-22-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indeno[2,3-D]pyrazole Core : Cyclization of precursors under acidic or basic conditions.
  • Introduction of the Tert-butyl Group : Alkylation using tert-butyl halides.
  • Coupling with Indole : Amide bond formation using coupling reagents like EDCI or DCC.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds featuring indole and pyrazole moieties have been reported to possess antimicrobial activities against a range of pathogens. For example:

  • Antibacterial Activity : Similar compounds have displayed effective Minimum Inhibitory Concentrations (MIC) against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
CompoundMIC (μg/mL)Target Organism
Pyrazole Derivative A0.125S. aureus
Pyrazole Derivative B8E. coli

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. Studies utilizing techniques like molecular docking and X-ray crystallography can provide insights into these interactions.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related pyrazole compound induced apoptosis in human cancer cell lines by activating caspase pathways, suggesting that N-{3-tert-butyl...} may exhibit similar effects in vitro.

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of various pyrazole derivatives, revealing that compounds with structural similarities to N-{3-tert-butyl...} showed significant activity against both drug-sensitive and resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?

  • Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the indeno[1,2-c]pyrazole core followed by coupling with the indol-3-yl-oxoacetamide moiety. Key steps include:

  • Core synthesis : Cyclocondensation of tert-butyl-substituted precursors under reflux conditions (e.g., acetonitrile, 80°C, 12h) .
  • Coupling reactions : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Characterization : Intermediates and final products are validated via 1H^1H/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC (C18 column, gradient elution with acetonitrile/water) .

Q. What spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, indole NH at ~11 ppm). 13C^{13}C-NMR confirms carbonyl groups (e.g., 4-oxo at ~180 ppm) .
  • Mass spectrometry : HRMS provides exact mass verification (e.g., [M+H]+ ion matching theoretical mass within 3 ppm) .
  • HPLC : Reverse-phase chromatography ensures >95% purity, with UV detection at 254 nm for aromatic systems .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (association/dissociation rates) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into the target solution .
  • X-ray crystallography : Co-crystallize the compound with its target to resolve binding modes at atomic resolution. Cryo-EM may be used for large complexes .

Q. What methodologies are effective for analyzing contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Answer :

  • Assay standardization : Validate cell lines (e.g., Mycoplasma-free), control for assay conditions (pH, temperature), and use reference inhibitors as internal controls .
  • Orthogonal assays : Compare results from enzymatic assays (e.g., fluorogenic substrates) with cell-based viability assays (e.g., MTT) to rule out off-target effects .
  • Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to evaluate variability across studies, considering factors like solvent choice (DMSO vs. saline) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

  • Answer :

  • Fragment-based design : Systematically modify substituents (e.g., tert-butyl to cyclopropyl) to assess steric/electronic effects on activity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data from analogs .
  • Parallel synthesis : Employ automated platforms (e.g., microwave-assisted synthesis) to generate derivative libraries for high-throughput screening .

Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during in vitro and in vivo studies?

  • Answer :

  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
  • Formulation optimization : Encapsulate in cyclodextrins or liposomes to enhance aqueous solubility and protect labile groups (e.g., 4-oxo) .
  • Protective group chemistry : Introduce transient protecting groups (e.g., Boc for amines) during synthesis to stabilize reactive sites .

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